Cas no 2229427-67-0 (2-2-(dimethylamino)-5-fluorophenylethanethioamide)

2-2-(Dimethylamino)-5-fluorophenylethanethioamide is a fluorinated thioamide derivative with potential applications in medicinal chemistry and organic synthesis. Its structure features a dimethylamino group and a fluorine substituent on the phenyl ring, contributing to its unique electronic and steric properties. The thioamide moiety enhances reactivity in nucleophilic and coordination reactions, making it a valuable intermediate for constructing heterocyclic compounds or metal complexes. The fluorine atom may improve metabolic stability and binding affinity in biologically active molecules. This compound is particularly useful in pharmaceutical research for developing kinase inhibitors or other therapeutic agents. Its well-defined structure allows for precise modifications, facilitating structure-activity relationship studies. Proper handling is advised due to potential sulfur-related reactivity.
2-2-(dimethylamino)-5-fluorophenylethanethioamide structure
2229427-67-0 structure
Product name:2-2-(dimethylamino)-5-fluorophenylethanethioamide
CAS No:2229427-67-0
MF:C10H13FN2S
MW:212.287024259567
CID:6287011
PubChem ID:165723538

2-2-(dimethylamino)-5-fluorophenylethanethioamide Chemical and Physical Properties

Names and Identifiers

    • 2-2-(dimethylamino)-5-fluorophenylethanethioamide
    • EN300-1762384
    • 2-[2-(dimethylamino)-5-fluorophenyl]ethanethioamide
    • 2229427-67-0
    • Inchi: 1S/C10H13FN2S/c1-13(2)9-4-3-8(11)5-7(9)6-10(12)14/h3-5H,6H2,1-2H3,(H2,12,14)
    • InChI Key: SKHAUYYRDBFMTB-UHFFFAOYSA-N
    • SMILES: S=C(CC1C=C(C=CC=1N(C)C)F)N

Computed Properties

  • Exact Mass: 212.07834776g/mol
  • Monoisotopic Mass: 212.07834776g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 61.4Ų

2-2-(dimethylamino)-5-fluorophenylethanethioamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1762384-0.5g
2-[2-(dimethylamino)-5-fluorophenyl]ethanethioamide
2229427-67-0
0.5g
$1014.0 2023-09-20
Enamine
EN300-1762384-0.05g
2-[2-(dimethylamino)-5-fluorophenyl]ethanethioamide
2229427-67-0
0.05g
$888.0 2023-09-20
Enamine
EN300-1762384-10.0g
2-[2-(dimethylamino)-5-fluorophenyl]ethanethioamide
2229427-67-0
10g
$4545.0 2023-06-03
Enamine
EN300-1762384-0.1g
2-[2-(dimethylamino)-5-fluorophenyl]ethanethioamide
2229427-67-0
0.1g
$930.0 2023-09-20
Enamine
EN300-1762384-1.0g
2-[2-(dimethylamino)-5-fluorophenyl]ethanethioamide
2229427-67-0
1g
$1057.0 2023-06-03
Enamine
EN300-1762384-2.5g
2-[2-(dimethylamino)-5-fluorophenyl]ethanethioamide
2229427-67-0
2.5g
$2071.0 2023-09-20
Enamine
EN300-1762384-10g
2-[2-(dimethylamino)-5-fluorophenyl]ethanethioamide
2229427-67-0
10g
$4545.0 2023-09-20
Enamine
EN300-1762384-5g
2-[2-(dimethylamino)-5-fluorophenyl]ethanethioamide
2229427-67-0
5g
$3065.0 2023-09-20
Enamine
EN300-1762384-5.0g
2-[2-(dimethylamino)-5-fluorophenyl]ethanethioamide
2229427-67-0
5g
$3065.0 2023-06-03
Enamine
EN300-1762384-0.25g
2-[2-(dimethylamino)-5-fluorophenyl]ethanethioamide
2229427-67-0
0.25g
$972.0 2023-09-20

2-2-(dimethylamino)-5-fluorophenylethanethioamide Related Literature

Additional information on 2-2-(dimethylamino)-5-fluorophenylethanethioamide

Comprehensive Overview of 2-2-(Dimethylamino)-5-fluorophenylethanethioamide (CAS No. 2229427-67-0)

In the realm of organic chemistry and pharmaceutical research, 2-2-(dimethylamino)-5-fluorophenylethanethioamide (CAS No. 2229427-67-0) has emerged as a compound of significant interest. This thioamide derivative, characterized by its unique fluorophenyl and dimethylamino functional groups, is widely studied for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its molecular structure, which combines a fluorine substituent with a thioamide backbone, offering diverse reactivity and binding properties.

The compound's CAS number 2229427-67-0 serves as a critical identifier in chemical databases, ensuring precise tracking in academic and industrial settings. Its systematic name, 2-2-(dimethylamino)-5-fluorophenylethanethioamide, reflects the meticulous nomenclature standards of the International Union of Pure and Applied Chemistry (IUPAC). The presence of both fluorine and sulfur atoms in its structure has sparked discussions about its potential role in designing novel enzyme inhibitors or bioactive molecules, aligning with current trends in targeted therapy development.

Recent advancements in computational chemistry and AI-driven drug design have further amplified interest in this compound. For instance, its electrophilic and nucleophilic sites make it a candidate for virtual screening campaigns aimed at identifying new pharmacophores. Questions like "How does fluorine substitution affect thioamide reactivity?" or "What are the SAR (Structure-Activity Relationship) insights for 2229427-67-0?" are frequently explored in scholarly forums, highlighting its relevance in modern research.

From a synthetic perspective, the preparation of 2-2-(dimethylamino)-5-fluorophenylethanethioamide often involves multi-step protocols, including amidation and fluorination reactions. Its thermal stability and solubility profile are also key considerations for industrial-scale production. Laboratories focusing on high-throughput screening (HTS) prioritize such compounds due to their compatibility with automated synthesis platforms, a trend driven by the demand for faster lead optimization in drug development.

Environmental and green chemistry perspectives are equally pertinent. Researchers are investigating whether 2229427-67-0 can be synthesized using catalytic methods to minimize waste, a topic gaining traction amid global sustainability initiatives. Queries such as "Is 2-2-(dimethylamino)-5-fluorophenylethanethioamide biodegradable?" or "What are its eco-friendly synthetic routes?" reflect this shift toward greener methodologies.

In analytical chemistry, techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize CAS No. 2229427-67-0. Its distinct spectroscopic fingerprints facilitate quality control in manufacturing, addressing concerns about batch-to-batch consistency—a priority for regulatory compliance in pharmaceuticals. Discussions on platforms like ResearchGate often highlight challenges in peak resolution for structurally similar thioamides, underscoring the need for advanced analytical workflows.

Looking ahead, the compound’s potential extends to material science, where its conjugated system could contribute to organic electronics or photovoltaic materials. As the scientific community continues to explore multi-functional molecules, 2-2-(dimethylamino)-5-fluorophenylethanethioamide stands out as a versatile candidate bridging chemistry and interdisciplinary innovation.

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